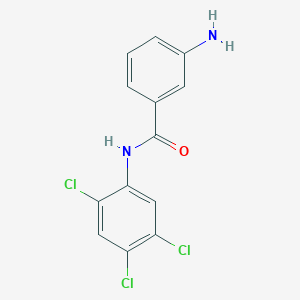

3-Amino-N-(2,4,5-trichlorophenyl)benzamide

Description

3-Amino-N-(2,4,5-trichlorophenyl)benzamide is a benzamide derivative characterized by an amino group (-NH₂) at the 3-position of the benzene ring and a 2,4,5-trichlorophenyl group attached via an amide linkage. The compound’s molecular formula is C₁₃H₁₀Cl₃N₂O, with a calculated molecular weight of 345.58 g/mol. Regulatory documentation (e.g., COA requests) indicates it is a compound of analytical interest .

Properties

IUPAC Name |

3-amino-N-(2,4,5-trichlorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl3N2O/c14-9-5-11(16)12(6-10(9)15)18-13(19)7-2-1-3-8(17)4-7/h1-6H,17H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNGQSIKTJPWJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of Isatoic Anhydride with Amines

A common approach involves reacting isatoic anhydride with aniline derivatives under reflux or microwave irradiation in polar aprotic solvents like dimethylformamide (DMF). This method efficiently forms the benzamide bond and has been reported for various substituted analogs.

- Dissolve isatoic anhydride (5–10 mmol) in DMF (5–10 mL).

- Add an equimolar amount of the substituted aniline (e.g., 2,4,5-trichloroaniline) dissolved in DMF.

- Reflux the mixture for 6 hours or alternatively apply microwave irradiation at 140–420 W for 4–10 minutes.

- Cool the reaction mixture; the product precipitates and is isolated by filtration and recrystallization.

This method yields the desired N-phenylbenzamide derivatives with moderate to high yields (60–99%) and is adaptable to various substituents on the aromatic rings.

Amidation of Carboxylic Acids Using Coupling Reagents

Another widely used method involves coupling a substituted benzoic acid derivative with an amine using carbodiimide-based coupling reagents such as N,N′-diisopropylcarbodiimide (DIC) and additives like N-hydroxybenzotriazole (HOBt) to activate the carboxylic acid.

- Dissolve the substituted benzoic acid (e.g., 3-amino-4-methoxybenzoic acid as a model) in dichloromethane.

- Add DIC and HOBt to the solution, stirring at room temperature for 0.5 hours.

- Add the substituted amine (e.g., 2,4,5-trichloroaniline) and stir for about 12 hours.

- Quench the reaction with aqueous base, extract, dry, and purify by column chromatography.

This method is effective for synthesizing N-phenylbenzamides with various substituents, providing good yields and purity.

Advanced Amidation via In Situ Generation of Phosphonium Salts

Recent developments have introduced a more efficient and milder amidation strategy involving in situ generation of phosphonium salts from bench-stable reagents such as N-chlorophthalimide and triphenylphosphine. This method activates carboxylic acids toward amide formation under mild conditions (room temperature), avoiding harsh reagents and conditions.

- Use of N-chlorophthalimide and triphenylphosphine to generate chloro- and imido-phosphonium salts in situ.

- These reactive species activate the carboxylic acid, facilitating coupling with primary or secondary amines.

- The reaction proceeds at room temperature with good to excellent yields.

- Mechanistic studies using $$^{31}P$$ NMR and HR-MS confirm the formation of reactive intermediates enabling efficient amidation.

This method is particularly advantageous for sensitive or sterically hindered substrates and reduces the use of toxic or unstable coupling reagents.

Specific Considerations for this compound

Given the presence of electron-withdrawing chloro substituents on the aniline ring (2,4,5-trichlorophenyl), the amine nucleophilicity is somewhat reduced compared to unsubstituted anilines, which may affect reaction rates and yields. Therefore, the choice of coupling method and conditions is critical.

- Isatoic Anhydride Method: The nucleophilic attack of 2,4,5-trichloroaniline on isatoic anhydride under reflux or microwave conditions is expected to proceed efficiently due to the activated nature of the anhydride, despite the electron-withdrawing substituents.

- Carbodiimide Coupling: Using DIC/HOBt coupling with 3-amino-substituted benzoic acid and 2,4,5-trichloroaniline can provide high yields, but the reaction time may be longer due to reduced nucleophilicity.

- Phosphonium Salt Method: The mild and efficient in situ activation of the carboxylic acid may offer advantages in yield and selectivity, especially with sterically hindered or electron-poor amines.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Isatoic Anhydride Condensation | Isatoic anhydride, 2,4,5-trichloroaniline, DMF, reflux or microwave irradiation (140–420 W, 4–10 min) | Simple, direct, microwave accelerates reaction | 60–99 | Suitable for various substituted anilines |

| Carbodiimide Coupling | 3-Amino benzoic acid derivative, DIC, HOBt, substituted aniline, CH2Cl2, room temp, 12 h | Mild conditions, widely used, good purity | 70–90 | Requires careful workup and purification |

| In Situ Phosphonium Salt Amidation | N-chlorophthalimide, triphenylphosphine, carboxylic acid, amine, room temp, 12 h | Mild, efficient, avoids toxic reagents | 75–95 | Mechanistically well-characterized, suitable for sensitive substrates |

Research Findings and Optimization Notes

- Microwave-assisted synthesis significantly reduces reaction times from hours to minutes while maintaining or improving yields.

- The use of additives like HOBt in carbodiimide coupling minimizes side reactions such as racemization and improves coupling efficiency.

- Phosphonium salt generation in situ from N-chlorophthalimide and triphenylphosphine offers a greener and safer alternative to traditional coupling reagents, with mechanistic studies supporting the formation of reactive intermediates that enhance amidation.

- Electron-withdrawing substituents like chlorine on the aniline ring may require longer reaction times or higher reagent equivalents to achieve complete conversion.

- Purification is typically achieved by recrystallization or silica gel chromatography, depending on the method and product properties.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-N-(2,4,5-trichlorophenyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

3-Amino-N-(2,4,5-trichlorophenyl)benzamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be utilized in biochemical assays and as a probe in molecular biology studies.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Amino-N-(2,4,5-trichlorophenyl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-Amino-N-(2,4,6-trichlorophenyl)benzamide Derivatives

- Example: 3-Amino-N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]benzamide (CAS 40567-18-8) Molecular Weight: 397.64 g/mol (vs. 345.58 g/mol for the target compound). Key Differences: Incorporates a pyrazolone ring, increasing molecular complexity and hydrogen-bonding capacity. The 2,4,6-trichlorophenyl group alters steric hindrance and electronic distribution compared to the 2,4,5-isomer. Analytical Data: Reversed-phase HPLC analysis (mobile phase: MeCN/water/phosphoric acid) demonstrates distinct chromatographic behavior due to the pyrazolone ring .

4-Nitro-N-(3-nitrophenyl)benzamide

- Structure: Features nitro groups (-NO₂) at the 3- and 4-positions instead of amino and trichlorophenyl groups. Molecular Weight: 287.23 g/mol. Key Differences: Nitro groups are strongly electron-withdrawing, reducing nucleophilicity and increasing oxidative stability.

Halogen and Alkoxy Substituents

N-(3-Bromophenyl)-3,4,5-trimethoxybenzamide

- Structure: Contains bromine (3-position) and methoxy groups (3,4,5-positions). Molecular Weight: 380.20 g/mol. Key Differences: Methoxy groups are electron-donating, enhancing solubility in polar solvents. Bromine enables halogen bonding, a property less pronounced in chlorine analogs like the target compound .

6-Bromohexanoic Acid, 2,4,5-Trichlorophenyl Ester (CAS 81-791-4)

- Structure: Shares the 2,4,5-trichlorophenyl group but linked via an ester bond. Molecular Weight: 217.84 g/mol (monomer). Key Differences: Ester groups are prone to hydrolysis, unlike the stable amide bond in the target compound. This affects metabolic pathways and environmental persistence .

Environmental and Toxicological Considerations

- 2,4,5-Trichlorophenol Derivatives: Evidence highlights environmental persistence and toxicity in compounds like Propionic acid, 2-(2,4,5-trichlorophenyl)-. The trichlorophenyl group in the target compound may confer similar ecotoxicological risks .

Research Implications

- Synthetic Routes: Benzoyl chloride reactions (e.g., ) are applicable to the target compound, but amino group protection may be required during synthesis.

- Environmental Impact: The 2,4,5-trichlorophenyl group warrants ecotoxicological studies akin to trichlorophenol derivatives .

- Analytical Methods : Reverse-phase HPLC (as in ) is suitable for analysis, with adjustments for the absence of a pyrazolone ring.

Biological Activity

3-Amino-N-(2,4,5-trichlorophenyl)benzamide is a chemical compound with notable biological activity and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C₁₃H₉Cl₃N₂O

- Molecular Weight : 315.58 g/mol

This compound exhibits its biological effects primarily through interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator within various biochemical pathways, influencing processes such as cell signaling and metabolism.

Antiparasitic Activity

Research has indicated that benzamide derivatives can exhibit antiparasitic properties. For instance, related compounds have shown efficacy against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). A study identified a series of benzamide derivatives that demonstrated potent activity against this parasite, with some compounds achieving low EC50 values (effective concentration for 50% inhibition) in vitro .

Antitumor Activity

Benzamide derivatives, including those similar to this compound, have been evaluated for their antitumor effects. Compounds with structural modifications have shown promise in inhibiting cancer cell proliferation by targeting specific kinases involved in tumor growth .

Case Studies and Research Findings

- Antiparasitic Screening : A phenotypic screen of a compound library led to the identification of several benzamide analogues with significant antiparasitic activity against Trypanosoma brucei. One compound demonstrated an EC50 of 0.001 μM and was effective in vivo at a dosage of 50 mg/kg .

- Antitumor Evaluation : A study evaluated various benzamides for their ability to inhibit RET kinase activity. Compounds showed moderate to high potency in cellular assays, indicating potential for cancer therapy applications .

Data Table: Biological Activity Overview

| Activity Type | Target/Pathway | EC50 Value | Notes |

|---|---|---|---|

| Antiparasitic | Trypanosoma brucei | 0.001 μM | Effective in vitro and in vivo |

| Antitumor | RET kinase | Varies | Inhibitory effects on cancer cell growth |

| Enzyme Inhibition | Various metabolic pathways | Not specified | Potential for drug development |

Q & A

Q. Methodological Guidance :

- Use HPLC with C18 columns and acetonitrile/water gradients to assess purity (≥95% as per ).

- Characterize thermal stability via TGA/DSC (e.g., decomposition temperatures >200°C, as seen in ).

What synthetic routes are optimal for preparing this compound, and how can side reactions be minimized?

Basic Research Focus

Synthesis typically involves amide coupling between 3-aminobenzoic acid derivatives and 2,4,5-trichloroaniline. Key steps include:

Activation of the carboxylic acid : Use HATU or EDC/HOBt to minimize racemization ().

Protection of the amine group : Employ Boc-protection (tert-butoxycarbonyl) to prevent unwanted nucleophilic side reactions ().

Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water ().

Q. Troubleshooting :

- Chlorine substitution : The electron-withdrawing trichlorophenyl group may reduce coupling efficiency. Optimize reaction temperature (60–80°C) and use excess acyl chloride ().

- Byproducts : Monitor via LC-MS and adjust stoichiometry to suppress dimerization ().

How can the crystal structure of this compound be resolved, and what challenges arise due to its halogen substituents?

Advanced Research Focus

X-ray crystallography is the gold standard, but the compound’s heavy atoms (Cl) complicate data collection:

- Data Collection : Use synchrotron radiation to enhance weak diffraction signals.

- Refinement : Apply SHELXL () with anisotropic displacement parameters for Cl atoms. Halogen bonding may create disordered solvent regions—model these using SQUEEZE (PLATON software).

- Validation : Cross-check hydrogen bonding networks with Hirshfeld surface analysis ().

What biological targets are plausible for this compound, and how can its mechanism of action be validated?

Advanced Research Focus

The trichlorophenyl group and benzamide scaffold suggest potential enzyme inhibition (e.g., bacterial acps-pptase or Trypanosoma brucei targets, as in ).

- Target Identification : Perform molecular docking (AutoDock Vina) against bacterial phosphopantetheinyl transferase (acps-pptase) using PDB: 1QR0.

- Mechanistic Validation :

- Enzyme Assays : Measure IC50 via spectrophotometric monitoring of CoA release ().

- Resistance Studies : Compare MIC values against wild-type vs. acps-pptase-mutant bacterial strains ().

How does copolymerization with acrylate monomers affect the thermal and antibacterial properties of this compound?

Advanced Research Focus

Incorporating the compound into acrylamide copolymers (e.g., with butyl acrylate/methyl methacrylate) enhances material properties ():

- Synthesis : Use seed emulsion polymerization with ammonium persulfate initiator (70°C, N2 atmosphere).

- Thermal Stability : TGA shows decomposition onset at ~250°C (vs. 200°C for pure compound), attributed to crosslinking ().

- Antibacterial Activity : Copolymers exhibit >90% inhibition against E. coli (disk diffusion assay, 50 µg/mL), likely due to sustained release of the active benzamide moiety ().

What computational strategies are recommended for optimizing this compound’s pharmacokinetic profile?

Q. Advanced Research Focus

- QSAR Modeling : Use MOE or Schrödinger to correlate structural descriptors (e.g., Cl substituent positions) with LogD and clearance rates.

- Metabolic Stability : Predict CYP450 interactions via StarDrop’s P450 Module , focusing on N-dealkylation hotspots ().

- Toxicity Screening : Apply DEREK Nexus to flag potential mutagenicity from aromatic amine groups ().

How can environmental persistence and degradation pathways of this compound be analyzed?

Q. Advanced Research Focus

- Degradation Studies : Use GC-MS to identify photolysis byproducts under UV light (λ = 254 nm, ).

- Hydrolysis Kinetics : Monitor pseudo-first-order rate constants at varying pH (e.g., t1/2 = 48 hours at pH 7, 25°C) via HPLC-UV ().

- Ecotoxicity : Assess Daphnia magna LC50 using OECD Test Guideline 202 ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.